

# Spectroscopic Data Analysis of 1-Benzhydryl-3-phenoxyazetidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	1-Benzhydryl-3-phenoxyazetidine
CAS No.:	82622-43-3
Cat. No.:	B1597587

[Get Quote](#)

## Introduction

**1-Benzhydryl-3-phenoxyazetidine** is a substituted azetidine derivative with a molecular structure that presents interesting features for spectroscopic analysis. The strained four-membered azetidine ring, coupled with the bulky benzhydryl group and the phenoxy substituent, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Understanding these spectroscopic characteristics is crucial for researchers in medicinal chemistry and drug development, where azetidine scaffolds are of growing interest.<sup>[1][2][3]</sup> This document is designed to serve as a practical reference for the identification, characterization, and quality control of **1-Benzhydryl-3-phenoxyazetidine**.

## Molecular Structure and Expected Spectroscopic Features

The molecular structure of **1-Benzhydryl-3-phenoxyazetidine** consists of a central azetidine ring substituted at the 1-position with a benzhydryl group (a diphenylmethyl group) and at the

3-position with a phenoxy group. This unique combination of moieties dictates the expected spectroscopic behavior.

Structure:

Key Structural Features:

- **Azetidine Ring:** A strained four-membered nitrogen-containing heterocycle.
- **Benzhydryl Group:** Two phenyl rings attached to a single carbon, which is in turn bonded to the azetidine nitrogen.
- **Phenoxy Group:** A phenyl ring connected via an ether linkage to the 3-position of the azetidine ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of **1-Benzhydryl-3-phenoxyazetidine** in solution. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide critical information about the connectivity and chemical environment of each atom.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum will be complex due to the presence of multiple aromatic and aliphatic protons in distinct chemical environments.

Predicted  $^1\text{H}$  NMR Data:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.20-7.50	m	10H	Ar-H (Benzhydryl)	The ten protons of the two phenyl rings of the benzhydryl group are expected to resonate in the typical aromatic region.
~6.85-7.30	m	5H	Ar-H (Phenoxy)	The five protons of the phenoxy group will also appear in the aromatic region, with potential for slight upfield shifts for the ortho and para protons due to the electron-donating oxygen atom.

---

~4.80-5.00	p	1H	O-CH- (Azetidine C3)	This proton is deshielded by the adjacent oxygen atom of the phenoxy group and will likely appear as a pentet due to coupling with the four neighboring protons on C2 and C4 of the azetidine ring.
<hr/>				
~4.40-4.50	s	1H	N-CH-(Ph) <sub>2</sub> (Benzhydryl methine)	The single proton of the benzhydryl group is a singlet as it has no adjacent protons to couple with. It is significantly deshielded by the two phenyl rings and the nitrogen atom.
<hr/>				
~3.80-4.00	t	2H	N-CH <sub>2</sub> - (Azetidine C2/C4)	These two protons are diastereotopic and will likely appear as a triplet, being deshielded by the adjacent nitrogen atom.
<hr/>				

---

~3.20-3.40	t	2H	N-CH <sub>2</sub> - (Azetidine C2/C4)	The other two protons on the azetidine ring are also expected to be a triplet and are in a similar chemical environment to the other C2/C4 protons.
------------	---	----	---	---

---

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the specific conformation of the molecule.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Predicted <sup>13</sup>C NMR Data:

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~158.0	Ar-C-O (Phenoxy)	The aromatic carbon directly attached to the oxygen of the phenoxy group is significantly deshielded.
~142.0	Ar-C (Benzhydryl, ipso)	The ipso-carbons of the benzhydryl phenyl rings are quaternary and will appear in this region.
~129.5	Ar-CH (Phenoxy, para)	The para-carbon of the phenoxy group.
~128.5	Ar-CH (Benzhydryl)	Aromatic carbons of the benzhydryl group.
~127.0	Ar-CH (Benzhydryl)	Aromatic carbons of the benzhydryl group.
~121.0	Ar-CH (Phenoxy, ortho)	The ortho-carbons of the phenoxy group.
~115.0	Ar-CH (Phenoxy, meta)	The meta-carbons of the phenoxy group.
~75.0	CH(Ph) <sub>2</sub> (Benzhydryl methine)	The methine carbon of the benzhydryl group is deshielded by the two phenyl rings and the nitrogen.
~68.0	O-CH- (Azetidine C3)	The azetidine carbon at the 3-position is deshielded by the attached phenoxy group.
~58.0	N-CH <sub>2</sub> - (Azetidine C2/C4)	The two equivalent carbons of the azetidine ring adjacent to the nitrogen are deshielded by the nitrogen atom.

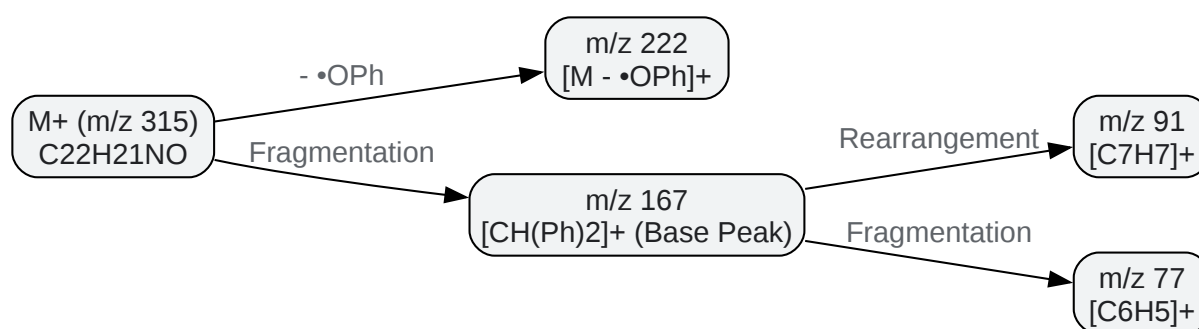
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at  $m/z = 315$ , corresponding to the molecular formula  $C_{22}H_{21}NO$ .
- Major Fragmentation Pathways:
  - Loss of Phenoxy Radical: A prominent peak at  $m/z = 222$ , resulting from the cleavage of the C-O bond and loss of a phenoxy radical ( $\bullet OPh$ ).
  - Benzhydryl Cation: The most stable and often the base peak will be the benzhydryl cation ( $[CH(Ph)_2]^+$ ) at  $m/z = 167$ . This is due to the high stability of this carbocation.
  - Tropylium Ion: A peak at  $m/z = 91$ , corresponding to the tropylium ion ( $[C_7H_7]^+$ ), is a common fragment from benzyl-containing compounds.
  - Phenyl Cation: A peak at  $m/z = 77$ , corresponding to the phenyl cation ( $[C_6H_5]^+$ ).

Fragmentation Workflow:



[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation of **1-Benzhydryl-3-phenoxyazetidine**.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3030	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
1600, 1490	Strong	C=C stretch (Aromatic ring)
1240	Strong	C-O stretch (Aryl ether)
1180	Strong	C-N stretch (Aliphatic amine)
750, 700	Strong	C-H bend (Monosubstituted benzene)

The IR spectrum will be characterized by the strong absorptions of the aromatic rings and the C-O ether linkage. The C-N stretching of the azetidine ring will also be a key feature.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **1-Benzhydryl-3-phenoxyazetidine**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **1-Benzhydryl-3-phenoxyazetidine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
  - Tune and shim the instrument to ensure optimal magnetic field homogeneity.

- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-pulse  $^1\text{H}$  NMR spectrum.
  - Typical parameters:  $30^\circ$  pulse angle, 2-second relaxation delay, 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters:  $30^\circ$  pulse angle, 2-second relaxation delay, 1024 or more scans.
- Data Processing:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
  - Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Mass Spectrometry Protocol (EI)

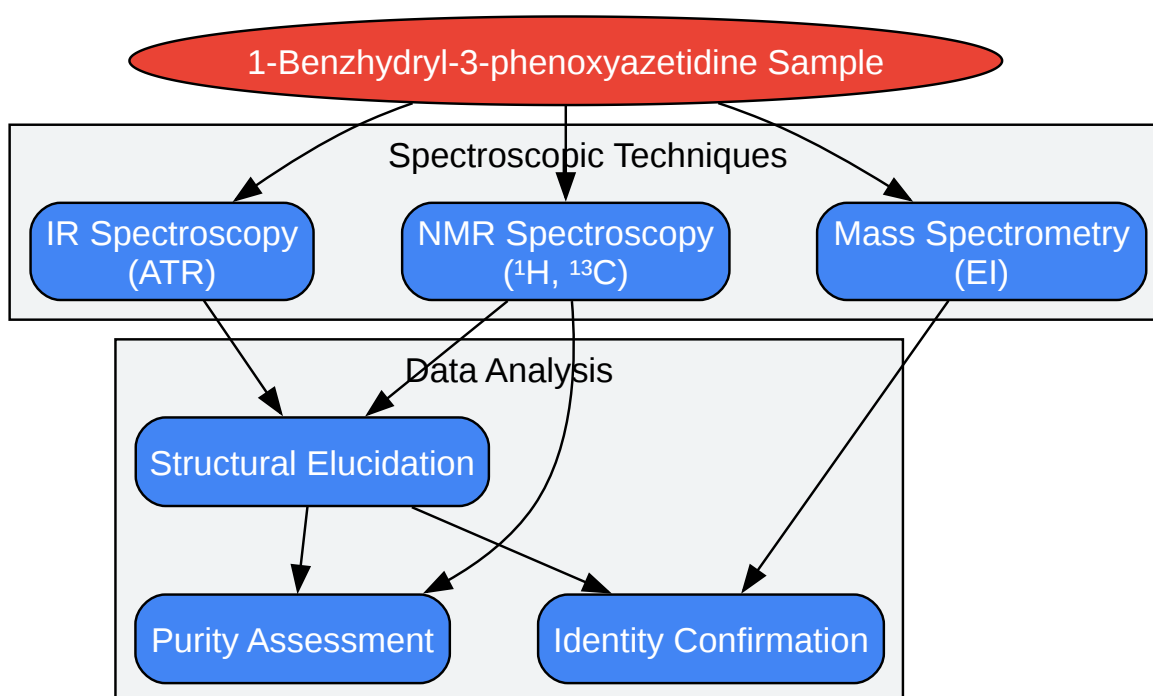
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.
- Ionization: Use standard electron ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range appropriate for the compound (e.g.,  $m/z$  50-400).
- Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern.

## IR Spectroscopy Protocol (ATR)

- Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Spectroscopic Analysis Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of the target compound.

## Conclusion

The comprehensive spectroscopic analysis of **1-Benzhydryl-3-phenoxyazetidine** through NMR, MS, and IR techniques provides a detailed and unambiguous characterization of its molecular structure. The predicted data and fragmentation patterns outlined in this guide serve as a valuable resource for scientists and researchers working with this compound and its

analogs. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, leading to confident structural assignment and purity assessment, which are critical in the fields of chemical synthesis and drug discovery.

## References

- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents. [4]
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [1]
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [2]
- Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate. [3]
- Benzenemethanol,  $\alpha$ -phenyl- NIST WebBook.
- 1,3-Butanedione, 1-phenyl- NIST WebBook.
- 1-Benzhydryl-3-bromoazetidine. ChemScene.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of 1-Benzhydryl-3-phenoxyazetidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1597587/docs#spectroscopic-data-analysis-of-1-benzhydryl-3-phenoxyazetidine-a-technical-guide>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)